molecular formula C5H11NO3S B13493415 1-(Hydroxymethyl)cyclobutane-1-sulfonamide

1-(Hydroxymethyl)cyclobutane-1-sulfonamide

Cat. No.: B13493415
M. Wt: 165.21 g/mol
InChI Key: PHNSYASOBNJPLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Hydroxymethyl)cyclobutane-1-sulfonamide is an organic compound characterized by a cyclobutane ring substituted with a hydroxymethyl group and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Hydroxymethyl)cyclobutane-1-sulfonamide typically involves the reaction of cyclobutane derivatives with sulfonamide reagents under controlled conditions. One common method includes the hydroxymethylation of cyclobutane followed by sulfonamide formation through nucleophilic substitution reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-(Hydroxymethyl)cyclobutane-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(Hydroxymethyl)cyclobutane-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Hydroxymethyl)cyclobutane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

    Cyclobutane derivatives: Compounds like cyclobutane carboxylic acid and cyclobutane amine share structural similarities.

    Sulfonamides: Other sulfonamide compounds, such as sulfanilamide and sulfamethoxazole, have similar functional groups.

Uniqueness: 1-(Hydroxymethyl)cyclobutane-1-sulfonamide is unique due to the combination of a cyclobutane ring with both a hydroxymethyl and a sulfonamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C5H11NO3S

Molecular Weight

165.21 g/mol

IUPAC Name

1-(hydroxymethyl)cyclobutane-1-sulfonamide

InChI

InChI=1S/C5H11NO3S/c6-10(8,9)5(4-7)2-1-3-5/h7H,1-4H2,(H2,6,8,9)

InChI Key

PHNSYASOBNJPLG-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CO)S(=O)(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.